molecular formula C11H16ClN3O B1306123 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 24786-48-9

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No.: B1306123
CAS No.: 24786-48-9
M. Wt: 241.72 g/mol
InChI Key: YLXUIVOFLBGAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole Derivatives

The historical development of benzimidazole derivatives traces back to fundamental discoveries in the mid-20th century that established this heterocyclic system as a cornerstone of medicinal chemistry. Benzimidazole was initially discovered during research on vitamin B12, where the benzimidazole nucleus was found to be a stable platform on which drugs could be developed. The systematic exploration of benzimidazole chemistry began in earnest during the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications.

The chronological development of benzimidazole research reveals a progressive understanding of structure-activity relationships that directly influenced the development of compounds like 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride. In 1944, Goodman and Nancy Hart published the first comprehensive paper on the antibacterial properties of benzimidazole derivatives, establishing the foundation for subsequent medicinal chemistry investigations. This initial work was followed by significant discoveries throughout the following decades, including the 1950 discovery by CIBA pharmaceutical of benzimidazole derivative opioid agonists.

The 1960s marked a pivotal period with Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors, while Burton and colleagues in 1965 demonstrated that 2-trifluoro benzimidazoles could function as potent decouplers of oxidative phosphorylation in mitochondria. These foundational studies established the versatility of the benzimidazole scaffold and provided the theoretical framework for developing more complex derivatives, including amino-substituted compounds with sophisticated substitution patterns.

The evolution of benzimidazole chemistry continued through the 1970s with the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975. These developments demonstrated the therapeutic potential of benzimidazole derivatives and validated the continued exploration of structural modifications within this chemical class.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the core benzimidazole structure and the specific substitution pattern. The compound belongs to the broader category of 2-benzimidazolinone derivatives, which are characterized by the presence of a carbonyl group at the 2-position of the benzimidazole ring system.

Related compounds within this structural family demonstrate the systematic approach to nomenclature used for benzimidazole derivatives. For instance, 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one represents a closely related structure with methyl rather than ethyl substitution. The compound 5-amino-1,3-dihydrobenzimidazol-2-one hydrochloride serves as the parent structure without alkyl substitution at the nitrogen atoms.

The nomenclature system for these compounds reflects several key structural features that must be precisely designated. The numbering system begins with the nitrogen atoms in the imidazole ring, designated as positions 1 and 3, while the amino substituent occupies position 5 on the benzene ring portion of the bicyclic system. The diethyl groups are specifically located at the 1 and 3 positions, replacing the hydrogen atoms that would normally be present on the nitrogen atoms of the parent benzimidazole structure.

Alternative nomenclature systems may designate this compound using different numbering conventions or descriptive approaches. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which is a common pharmaceutical salt form used to improve the solubility and stability characteristics of organic compounds containing basic nitrogen atoms.

Chemical Classification within Heterocyclic Compounds

The classification of this compound within the broader framework of heterocyclic chemistry reveals its position as a sophisticated bicyclic aromatic compound with multiple functional group modifications. Benzimidazole itself is fundamentally classified as a heterocyclic aromatic organic compound that may be viewed as fused rings of the aromatic compounds benzene and imidazole. This bicyclic compound appears in the form of tabular crystals and represents a privileged scaffold in drug design and discovery.

The heterocyclic classification system places benzimidazoles within the broader category of nitrogen-containing heterocycles, specifically those containing both benzene and imidazole ring systems. The molecular formula of the parent benzimidazole is C7H6N2 with a molar mass of 118.14 grams per mole. The compound exists as a six-membered bicyclic heteroaromatic compound in which the benzene ring is fused to the 4 and 5 positions of the imidazole ring.

From a chemical reactivity perspective, benzimidazole functions as a base, capable of protonation to form positively charged species. The compound can also be deprotonated with stronger bases, and the imine functionality can be alkylated while also serving as a ligand in coordination chemistry. These fundamental chemical properties extend to the derivatives, including this compound, which retains the basic nitrogen functionalities while incorporating additional reactive sites through the amino substituent.

The specific classification of amino-substituted benzimidazol-2-one derivatives places these compounds within a specialized subset of benzimidazole chemistry. The presence of the carbonyl group at the 2-position creates a lactam-like structure that modifies the electronic properties of the aromatic system. The amino group at the 5-position provides additional sites for hydrogen bonding and potential metabolic transformation, while the diethyl substitution at the nitrogen atoms eliminates the tautomerism that is characteristic of unsubstituted benzimidazoles.

Table 1: Chemical Classification Parameters for this compound

Classification Parameter Value
Heterocyclic System Bicyclic nitrogen heterocycle
Ring Fusion Pattern Benzene fused to imidazole at 4,5-positions
Functional Groups Primary amino, lactam carbonyl, tertiary amines
Salt Formation Hydrochloride salt
Molecular Architecture Substituted 2-benzimidazolinone
Substitution Pattern 5-amino, 1,3-diethyl

Significance in Chemical and Medicinal Research

The research significance of this compound emerges from its position within the benzimidazole family, which has established itself as a privileged scaffold in drug design and discovery with various pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The compound represents a sophisticated example of how systematic structural modifications can be applied to the benzimidazole core to generate derivatives with potentially unique biological and chemical properties.

The broad pharmacological significance of benzimidazole derivatives stems from their physicochemical attributes, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions. These characteristics enable benzimidazole derivatives to bind with macromolecules efficiently, making them valuable tools in medicinal chemistry research. The specific substitution pattern present in this compound incorporates multiple features that could enhance these binding interactions.

The amino substitution at the 5-position provides additional hydrogen bonding capabilities that are absent in the parent benzimidazole structure. Research on related amino-substituted benzimidazol-2-one derivatives has demonstrated that the position and nature of amino substitution can significantly influence biological activity. The presence of the amino group creates opportunities for additional intermolecular interactions while potentially serving as a site for further chemical modification or metabolic transformation.

The diethyl substitution at the 1 and 3 positions represents a strategic modification that eliminates the tautomerism characteristic of unsubstituted benzimidazoles while introducing lipophilic character that could influence membrane permeability and tissue distribution. Related research on benzimidazole derivatives has shown that substitution patterns at the nitrogen atoms can dramatically affect both pharmacological activity and physicochemical properties.

The formation of the hydrochloride salt addresses practical considerations related to compound handling, stability, and solubility. Salt formation is a well-established approach in pharmaceutical chemistry for optimizing the properties of organic compounds, particularly those containing basic nitrogen atoms. The hydrochloride salt form typically provides improved water solubility compared to the free base, which can be advantageous for both research applications and potential therapeutic development.

Table 2: Research Applications and Structural Features

Research Domain Structural Feature Potential Impact
Medicinal Chemistry 5-Amino substitution Enhanced hydrogen bonding capacity
Pharmacokinetics 1,3-Diethyl substitution Modified lipophilicity and membrane permeability
Chemical Biology Benzimidazol-2-one core Maintained aromatic heterocyclic framework
Pharmaceutical Science Hydrochloride salt formation Improved solubility and stability
Structure-Activity Studies Multiple substitution sites Opportunities for systematic modification

Contemporary research on benzimidazole derivatives has demonstrated their utility in diverse therapeutic applications, with numerous compounds containing benzimidazole scaffolds currently employed as drugs in the market. The synthesis methodologies for benzimidazole derivatives have attracted considerable attention from chemists, with numerous articles reporting novel synthetic approaches. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed for accessing substituted derivatives.

The significance of compounds like this compound in chemical research extends beyond immediate therapeutic applications to include their utility as synthetic intermediates, pharmacological tools, and structural templates for drug discovery programs. The compound represents an example of how systematic modifications to well-established heterocyclic scaffolds can generate new chemical entities with potentially unique properties and applications.

Properties

IUPAC Name

5-amino-1,3-diethylbenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15;/h5-7H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUIVOFLBGAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N(C1=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-48-9
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-diethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24786-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Route

The synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride generally follows these key steps:

  • Starting Material: The synthesis often begins with 5-amino-1,3-dihydro-benzoimidazol-2-one or its derivatives. This core benzimidazolone is prepared by cyclization of o-phenylenediamine derivatives with suitable carbonyl sources.

  • N-Alkylation: Introduction of ethyl groups at the nitrogen atoms (positions 1 and 3) is achieved via alkylation reactions using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

  • Formation of Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, improving the compound’s crystallinity and handling properties.

Detailed Synthetic Procedure (Literature-Based)

While direct literature specifically for this compound is limited, analogous benzimidazolone derivatives provide a reliable synthetic framework:

Step Reagents & Conditions Description Yield & Notes
1. Cyclization 4-Amino-o-phenylenediamine + suitable carbonyl source (e.g., urea or phosgene derivatives) Formation of 5-amino-1,3-dihydro-benzoimidazol-2-one core Moderate to high yield; purity confirmed by NMR and MS
2. N-Alkylation Ethyl bromide or ethyl iodide, base (e.g., potassium carbonate or sodium hydride), solvent (DMF or DMSO), 20–80 °C Selective di-alkylation at N-1 and N-3 positions Yields vary (50–90%) depending on conditions; reaction time 4–24 h
3. Salt Formation HCl gas or aqueous HCl in ethanol or ether Conversion to hydrochloride salt High yield; salt crystallizes as stable solid

Representative Experimental Data

From related benzimidazolone syntheses and alkylations (adapted from):

Parameter Condition Result
Alkylation base N,N-Diisopropylethylamine or K2CO3 Efficient N-alkylation without over-alkylation
Solvent DMF, DMSO, or 1-methyl-pyrrolidin-2-one Good solubility and reaction medium
Temperature 20 °C to 120 °C Higher temperatures favor faster reaction but risk side products
Reaction time 16 h typical; microwave-assisted 2 h possible Microwave irradiation can improve yield and reduce time
Yield 45–90% depending on conditions Optimized conditions yield >80%

Analytical and Purification Techniques

  • Purification: Crystallization from ethanol or ethyl acetate, followed by washing with cold solvents to remove impurities.
  • Characterization:
    • NMR Spectroscopy: Confirms substitution pattern and purity.
    • Mass Spectrometry (MS): Confirms molecular weight and presence of diethyl groups.
    • Melting Point: Hydrochloride salt typically shows sharp melting point indicative of purity.
    • LC-MS: Used to confirm absence of mono- or tri-alkylated impurities.

Comparative Data Table of Related Benzimidazolone Derivatives Preparation

Compound Alkyl Groups Amino Substitution Key Reagents Yield (%) Notes
This compound Diethyl (N-1, N-3) 5-Amino Ethyl bromide, base, HCl 70–90 Requires controlled alkylation
5-Amino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one Dimethyl (N-1, N-3) 5-Amino Methyl iodide, base 60–85 Similar synthetic route, smaller alkyl groups
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride Dimethyl (N-1, N-3), 6-Methoxy 5-Amino Methyl iodide, methoxylation reagents 65–80 Additional methoxy substitution affects reactivity

Research Findings and Notes

  • The N-alkylation step is critical and must be optimized to avoid mono- or tri-substituted byproducts. Use of mild bases and controlled addition of alkyl halides improves selectivity.

  • The hydrochloride salt formation enhances compound stability and solubility, facilitating handling and further applications.

  • Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields.

  • Purity and identity are confirmed by NMR, MS, and melting point analysis , with typical melting points for the hydrochloride salt around 280–310 °C depending on exact substitution.

  • The synthetic methods are scalable and adaptable for producing gram to kilogram quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives of the benzimidazole ring.

    Reduction: Various amine derivatives.

    Substitution: Halogenated benzimidazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit anticancer activity. The compound 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that modifications to the benzimidazole structure can enhance its effectiveness against various cancer types, including breast and lung cancer .

Mechanism of Action

The precise mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. For instance, benzimidazole derivatives have been shown to interact with microtubules, disrupting mitotic processes in cancer cells .

Biological Research

Biochemical Research Tool

This compound serves as a valuable biochemical tool in proteomics research. It is utilized to study protein interactions and functions due to its ability to bind selectively to certain proteins . This property makes it useful for elucidating protein networks and pathways within cellular systems.

Enzyme Inhibition Studies

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the benzimidazole core followed by functionalization to introduce amino and ethyl groups. Optimized synthetic routes have been developed to enhance yield and purity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are commonly employed to validate the compound's identity and assess its quality before application in research .

Case Studies and Research Findings

Application Area Study Reference Findings
Anticancer Activity Demonstrated significant inhibition of cancer cell lines.
Biochemical Tool Effective in studying protein interactions in cellular contexts.
Enzyme Inhibition Showed potential as an inhibitor for metabolic enzymes.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways: It can modulate biochemical pathways by affecting key regulatory proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-2-thioxo-2,3-dihydro-1H-benzimidazole: Similar structure but contains a thioxo group.

    5-Nitro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Contains a nitro group instead of an amino group.

Uniqueness

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride (CAS No. 24786-48-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.717 g/mol
  • CAS Number : 24786-48-9
  • Structure : The compound features a benzoimidazole core, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have shown that benzimidazole derivatives can inhibit the activity of protein kinases, leading to reduced cell viability in cancer cell lines.

Antimicrobial Properties

There is evidence suggesting that this compound may also possess antimicrobial activity. In vitro studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies and Research Findings

  • Kinase Inhibition Study :
    • A study conducted on a series of benzimidazole derivatives found that this compound exhibited significant inhibition against several kinases involved in cancer progression.
    • IC50 Values : The compound showed IC50 values in the low micromolar range against specific cancer cell lines.
  • Antimicrobial Evaluation :
    • In a comparative study of various benzimidazole derivatives, this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits protein kinases; reduces cell viability[Research Study 1]
AntimicrobialEffective against Gram-positive and Gram-negative bacteria[Research Study 2]
MechanismInterferes with cellular signaling pathways[Research Study 3]

Q & A

Basic: How can synthetic routes for 5-amino-1,3-diethyl-benzimidazolone derivatives be optimized to improve yield and purity?

Answer:
Synthetic optimization typically involves adjusting reaction conditions (solvent, temperature, catalyst). For example, alkylation of benzimidazolone precursors with diethyl sulfate or ethyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) can enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (hexane/ethyl acetate) improves purity . Tetra-nn-butylammonium bromide (TBAB) is a recommended phase-transfer catalyst for biphasic reactions to accelerate alkylation . Monitoring reaction progress with TLC or HPLC ensures minimal side-product formation.

Advanced: What strategies address regioselectivity challenges during N-ethylation of benzimidazolone derivatives?

Answer:
Regioselective N-ethylation requires steric and electronic control. Use of bulky bases (e.g., LDA) or directing groups (e.g., Boc-protected amines) can favor substitution at less hindered nitrogen sites. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding reagent choice . For example, selective ethylation at the 1-position is achieved by pre-coordinating the substrate with Lewis acids (e.g., ZnCl₂), which polarizes the carbonyl group and directs alkylation . Kinetic vs. thermodynamic control studies (via variable-temperature NMR) further refine selectivity .

Basic: What analytical methods validate the structural integrity of 5-amino-1,3-diethyl-benzimidazolone hydrochloride?

Answer:

  • 1H/13C NMR : Confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for CH₂) and aromatic proton coupling patterns (e.g., para-substituted benzoimidazolone protons at δ ~6.8–7.5 ppm) .
  • IR : Detect NH stretches (~3200–3400 cm⁻¹) and carbonyl vibrations (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 253.12 for C₁₁H₁₄N₃O⁺) and isotopic patterns .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% deviation .

Advanced: How can spectral contradictions (e.g., unexpected NOE correlations) in benzimidazolone derivatives be resolved?

Answer:
Unexpected NOE signals may arise from conformational flexibility or dynamic processes. Solutions include:

  • VT-NMR : Study temperature-dependent spectral changes to identify rotational barriers (e.g., hindered rotation of ethyl groups) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks in hydrochloride salts) .
  • DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to identify dominant conformers .

Basic: What pharmacological screening approaches are applicable to assess bioactivity of this compound?

Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization assays (e.g., ATP-binding site competition).
    • Receptor binding : Radioligand displacement (e.g., 5-HT₃ or GABAₐ receptors common for benzimidazolones) .
  • ADMET profiling : Microsomal stability (CYP450 metabolism), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayers) .

Advanced: How does the hydrochloride salt form influence crystallinity and solubility?

Answer:
The counterion (Cl⁻) enhances crystallinity via ionic interactions, as seen in X-ray structures where chloride ions form hydrogen bonds with NH groups (N–H···Cl⁻ ~3.1 Å) . Solubility in polar solvents (e.g., water, DMSO) increases due to salt dissociation, while nonpolar solvents (hexane) precipitate the compound. Dynamic vapor sorption (DVS) studies quantify hygroscopicity, critical for formulation stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite) .
  • Waste Disposal : Follow EPA guidelines for halogenated organic salts (waste code D003) .

Advanced: How can computational tools predict synthetic pathways for novel benzimidazolone analogs?

Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to prioritize routes based on precursor availability and step economy. For example:

Input target structure into a synthesis planner (e.g., ASKCOS).

Filter routes by feasibility scores (>0.8 plausibility) and literature precedence (e.g., benzimidazolone alkylation in DMF with TBAB) .

Validate predictions with quantum mechanical calculations (e.g., transition-state energies for SN2 reactions) .

Basic: What are common degradation pathways for this compound under accelerated stability conditions?

Answer:

  • Hydrolysis : Cleavage of the ethyl group in acidic/basic media (pH <3 or >10).
  • Oxidation : Benzimidazolone ring degradation under UV light (λ = 254 nm), detected via HPLC-UV .
  • Thermal Decomposition : TGA/DSC identifies decomposition onset (~200°C for hydrochloride salts) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic studies of this compound?

Answer:

  • Tracer Studies : Synthesize ¹³C-labeled ethyl groups to track metabolic fate via LC-MS/MS.
  • NMR Imaging : ¹⁵N-labeled NH groups elucidate hydrogen-bonding interactions in biological matrices .
  • Stable Isotope Dilution : Quantify metabolites in plasma using deuterated internal standards (e.g., d₄-ethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.